Chemical properties of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Chemical properties of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
An In-Depth Technical Guide to the Chemical Properties of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Executive Summary
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in potent, biologically active molecules.[1][2] This guide provides a detailed technical overview of a key derivative, 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine . We will explore its fundamental chemical and physical properties, plausible synthetic pathways with mechanistic insights, and advanced methods for its spectroscopic characterization. Furthermore, this document delves into the compound's reactivity, derivatization potential, and its established role as a crucial building block in the development of novel therapeutics, including kinase inhibitors and antiviral agents.[3][4] This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile heterocyclic scaffold.
Introduction to a Privileged Scaffold
The fusion of a pyrazole ring with a piperazine moiety creates the tetrahydropyrazolo[1,5-a]pyrazine core, a structure that offers a unique combination of rigidity, hydrogen bonding capabilities, and multiple vectors for chemical modification. This has made it a highly attractive framework for designing molecules that can interact with complex biological targets.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including roles as anticancer, anti-inflammatory, and antiviral agents.[1][2][4]
The introduction of a methyl group at the 6-position, creating 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, serves multiple purposes in drug design. It can enhance metabolic stability, modulate solubility, and provide a specific stereochemical handle (if a single enantiomer is used) to optimize binding interactions within a target protein's active site. Its application as a key intermediate in the synthesis of potent ROS1 kinase inhibitors and Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs) highlights its significance in contemporary drug discovery programs.[3][4][5]
Core Chemical and Physical Properties
The fundamental properties of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dictate its behavior in both chemical reactions and biological systems. The data presented below are computed values, providing a reliable baseline for experimental design.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁N₃ | |
| Molecular Weight | 137.18 g/mol | |
| CAS Number | 1209273-29-9 (for 2-methyl derivative) | |
| Topological Polar Surface Area (TPSA) | 29.9 Ų | [6] (Parent Scaffold) |
| Predicted XLogP3 | -0.2 | (Calculated) |
| Hydrogen Bond Donors | 1 (Piperazine NH) | [6] (Parent Scaffold) |
| Hydrogen Bond Acceptors | 2 (Pyrazole Nitrogens) | [6] (Parent Scaffold) |
| Physical Form | Solid or semi-solid | |
| Storage Conditions | 2-8°C, sealed in dry, dark place |
Solubility and Stability: Based on its structure, the compound is expected to exhibit moderate solubility in polar organic solvents such as methanol, ethanol, and DMSO. The presence of the basic piperazine nitrogen suggests that it will form salts with acids, such as dihydrochloride salts, which typically exhibit enhanced aqueous solubility. The scaffold is generally stable under standard laboratory conditions but should be stored away from strong oxidizing agents.
Synthesis and Mechanistic Insights
The synthesis of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold is a well-established process, adaptable for the introduction of substituents like the 6-methyl group.[7] The most common strategies involve the construction of the pyrazole ring followed by the formation of the piperazine ring.
Caption: Retrosynthetic analysis for the target scaffold.
Exemplary Synthetic Protocol
This protocol outlines a plausible, multi-step synthesis adapted from methodologies reported for analogous structures.[5][7] The causality for each step is explained to provide a deeper understanding of the process.
Workflow:
Caption: High-level workflow for the synthesis of the target compound.
Step-by-Step Methodology:
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Synthesis of 1-(2-aminoethyl)-1H-pyrazole Precursor:
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Rationale: This step creates the core pyrazole ring with a side chain ready for piperazine ring formation. The reaction of hydrazine with a suitable 1,3-dicarbonyl equivalent is a classic and efficient method for pyrazole synthesis.[8][9]
-
Procedure:
-
To a solution of 3-aminopyrazole in ethanol, add bromoacetaldehyde diethyl acetal.
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Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
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Cool the reaction, remove the solvent under reduced pressure.
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The resulting intermediate is then treated with a reducing agent (e.g., NaBH₄) to yield 1-(2-aminoethyl)-1H-pyrazole.
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-
-
Piperazine Ring Formation and Methylation:
-
Rationale: This sequence builds the second heterocyclic ring. A one-pot reaction with a suitable C2 synthon and the methylating agent is often employed.
-
Procedure:
-
Dissolve 1-(2-aminoethyl)-1H-pyrazole in a suitable solvent like acetonitrile.
-
Add a base such as K₂CO₃, followed by a reagent like ethyl 2-bromoacetate.
-
Stir at room temperature for 12-18 hours.
-
The intermediate cyclizes upon heating. The resulting lactam is then reduced (e.g., with LiAlH₄).
-
The secondary amine of the piperazine ring can then be selectively methylated using a reagent like formaldehyde/formic acid (Eschweiler-Clarke reaction) to introduce the 6-methyl group.
-
-
-
Purification and Validation:
-
Rationale: Ensuring the purity and confirming the structure of the final product is critical. Column chromatography is the standard method for purification.
-
Procedure:
-
Concentrate the final reaction mixture in vacuo.
-
Purify the crude product using column chromatography on silica gel, typically with a gradient of ethyl acetate in hexane or dichloromethane/methanol.
-
Combine the pure fractions and remove the solvent.
-
Confirm the structure and purity using NMR, Mass Spectrometry, and IR spectroscopy as described in the following section.
-
-
Spectroscopic and Structural Characterization
Full spectral data for the specific 6-methyl derivative is not widely published. Therefore, this section outlines the expected spectroscopic signatures based on the known data of the parent scaffold and closely related analogs.[10]
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts provide a fingerprint for the 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine structure.
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| Pyrazole C3-H | ~7.5 (s) | ~138 | Aromatic proton on electron-deficient pyrazole ring. |
| Pyrazole C2-H | ~6.2 (s) | ~98 | Aromatic proton adjacent to the ring-junction nitrogen. |
| Piperazine C4-H₂ | ~3.9-4.1 (t) | ~45 | Methylene group adjacent to the pyrazole ring junction. |
| Piperazine C5-H₂ | ~3.0-3.2 (t) | ~50 | Methylene group adjacent to the methylated nitrogen. |
| Piperazine C7-H | ~3.3-3.5 (m) | ~55 | Methine proton at the 6-position. |
| Methyl C6-CH₃ | ~2.4 (s) | ~42 | Methyl group attached to the piperazine nitrogen. |
Mass Spectrometry (MS)
Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would be used to confirm the molecular weight and provide structural information through fragmentation patterns.
-
Expected Molecular Ion (M⁺•): m/z = 137.18
-
Key Fragmentation Pathways: The most likely fragmentation would involve the piperazine ring. Loss of the methyl group (•CH₃) would lead to a fragment at m/z = 122. A retro-Diels-Alder type cleavage of the piperazine ring is also a common pathway for related structures.
Caption: Predicted major fragmentation pathways in Mass Spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in the molecule.
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~3300 cm⁻¹ (broad): N-H stretch of the piperazine ring (if not fully substituted).
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~2850-3000 cm⁻¹: C-H stretching from the aliphatic methyl and methylene groups.
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~1500-1600 cm⁻¹: C=N and C=C stretching vibrations from the pyrazole ring.
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~1100-1300 cm⁻¹: C-N stretching vibrations from the pyrazole and piperazine rings.
Chemical Reactivity and Derivatization
The scaffold possesses two primary sites for chemical modification, making it a versatile building block for creating libraries of compounds.
Caption: Key reactive sites on the 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold.
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N-Functionalization of the Piperazine Ring: The secondary amine at the N5 position is a nucleophilic site. It readily undergoes reactions such as:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with aryl or heteroaryl halides, a powerful method for linking the scaffold to other aromatic systems.[7]
-
-
C-Functionalization of the Pyrazole Ring: The pyrazole ring can undergo electrophilic substitution.
-
Halogenation: Regioselective iodination, for example at the C3 position, can be achieved using reagents like N-iodosuccinimide (NIS).[11][12] This introduces a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira).
-
Metalation: Directed ortho-metalation followed by quenching with an electrophile can also be used to introduce substituents.
-
Applications in Drug Discovery
The title compound is a valuable intermediate for synthesizing complex molecules with therapeutic potential. Its utility is best demonstrated by its incorporation into advanced drug candidates.
-
Kinase Inhibitors: The scaffold has been used to develop potent and selective inhibitors of ROS1 kinase, a target in certain types of non-small cell lung cancer. The pyrazole core often acts as a hinge-binding motif, while substituents on the piperazine ring explore other pockets of the ATP-binding site.[3]
-
Antiviral Agents: A significant application is in the development of Hepatitis B Virus (HBV) Core Protein Allosteric Modulators (CpAMs). These molecules bind to the viral core protein, disrupting the assembly of the viral capsid and inhibiting viral replication. The 6-methyl-tetrahydropyrazolo[1,5-a]pyrazine core forms the central part of these modulators, with other groups attached to optimize potency and pharmacokinetic properties.[4][5]
Caption: Conceptual model of the scaffold interacting with a biological target.
Conclusion
6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is more than a simple heterocyclic compound; it is a highly refined and versatile building block for the construction of sophisticated, biologically active molecules. Its well-defined chemical properties, accessible synthetic routes, and multiple points for derivatization ensure its continued importance in the field of drug discovery. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics, as detailed in this guide, is essential for scientists aiming to leverage this privileged scaffold in the design of next-generation therapeutics.
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